![molecular formula C19H21NO3S2 B2828729 5-Ethyl-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide CAS No. 1448076-12-7](/img/structure/B2828729.png)
5-Ethyl-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide
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Description
5-Ethyl-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Thermophilic Biodesulfurization
A study by Furuya, Kirimura, Kino, & Usami (2001) explored the biodesulfurization of naphthothiophene and its derivatives by Mycobacterium phlei WU-F1. This bacterium exhibited the ability to desulfurize asymmetric organosulfur compounds, suggesting potential applications in environmental biotechnology.
Binding Studies in Protein Research
Jun, Mayer, Himel, & Luzzi (1971) conducted a study on the binding of p-hydroxybenzoic acid esters to bovine serum albumin using a fluorescent probe technique. The research highlighted the potential of such compounds in understanding protein interactions and drug design.
Polymer and Liquid Interphase Studies
Research by Lehr, Egelhaaf, Fritz, Rapp, Bayer, & Oelkrug (1996) on polymer and liquid interphases involved labeling polystyrene-poly(ethylene glycol) microbeads with sulfonamide derivatives. This study aids in understanding the solvation and mobility at polymer interfaces, which is crucial in material science.
Synthesis and Antihyperglycemic Activity
A study by Zask, Jirkovsky, Nowicki, & McCaleb (1990) synthesized 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones and evaluated them for antihyperglycemic activity. This illustrates the compound's potential in medicinal chemistry, particularly for diabetes treatment.
Fluorescence Sensing and Intracellular Imaging
Mondal, Bhanja, Ojha, Mondal, Chattopadhyay, & Sinha (2015) developed a naphthalene-based sulfonamide Schiff base for fluorescence sensing and intracellular imaging of Al3+ ions. This application is significant in biological and chemical sensing.
properties
IUPAC Name |
5-ethyl-N-(3-hydroxy-3-naphthalen-1-ylpropyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-2-15-10-11-19(24-15)25(22,23)20-13-12-18(21)17-9-5-7-14-6-3-4-8-16(14)17/h3-11,18,20-21H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJQJXVQESSWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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